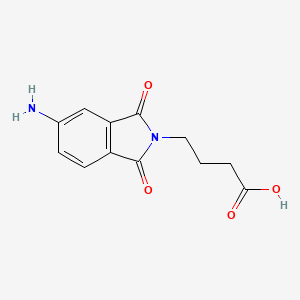

4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-amino-1,3-dioxoisoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c13-7-3-4-8-9(6-7)12(18)14(11(8)17)5-1-2-10(15)16/h3-4,6H,1-2,5,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBOMDQYPRXKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid: A Key Cereblon Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid (CAS Number: 18595-81-8), a pivotal molecule in the rapidly advancing field of targeted protein degradation. As a derivative of pomalidomide, this compound serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), a critical component of the cullin-RING ligase 4 (CRL4) complex. The integrated butyric acid linker provides a versatile attachment point for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues. This guide will delve into its synthesis, physicochemical properties, mechanism of action, and the state-of-the-art experimental protocols for its characterization and application in cellular and biochemical assays.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. At the heart of this strategy are bifunctional molecules, most notably PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase.

This compound, a structural analog of the immunomodulatory imide drugs (IMiDs), has garnered significant attention as a readily adaptable building block for the construction of potent and selective protein degraders. Its pomalidomide core ensures high-affinity binding to Cereblon, one of the most successfully exploited E3 ligases in PROTAC design. The terminal carboxylic acid of the butyric acid linker offers a convenient handle for conjugation to a diverse array of target-binding ligands, enabling the rapid generation of PROTAC libraries for drug discovery campaigns.

Physicochemical Properties

A clear understanding of the physicochemical properties of this molecule is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 18595-81-8 | N/A |

| Molecular Formula | C₁₂H₁₂N₂O₄ | |

| Molecular Weight | 248.23 g/mol | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis likely proceeds via the reaction of 4-amino-γ-butyric acid (GABA) or a protected version thereof with 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione. The use of a protected GABA, such as its tert-butyl ester, is advisable to prevent side reactions involving the carboxylic acid moiety. Subsequent deprotection would then yield the desired product.

A study on the rapid synthesis of pomalidomide-conjugates demonstrated that the reaction of primary amines with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione proceeds in moderate to good yields.[1][2] For instance, the reaction with glycine resulted in a 13% yield, while its t-butyl ester derivative afforded a significantly improved yield of 53%.[1][2]

Caption: Proposed synthetic pathway for the target molecule.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)butanoate

-

To a solution of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (1.0 eq) in anhydrous DMSO, add tert-butyl 4-aminobutanoate (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl ester intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The crude product can be purified by recrystallization or preparative HPLC to yield the final product.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.

Molecular Mechanism of Action: Hijacking the CRL4-CRBN Complex

The biological activity of this compound is centered on its ability to bind to Cereblon (CRBN). CRBN is the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3] The binding of this pomalidomide-based ligand to CRBN induces a conformational change in the ligase complex, creating a novel protein-protein interaction surface. This new surface can then recruit "neosubstrates," proteins that are not the natural targets of CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.

In the context of a PROTAC, the butyric acid linker is conjugated to a ligand that binds to a specific protein of interest (POI). This bifunctional molecule then brings the POI into close proximity with the CRL4-CRBN complex, facilitating the transfer of ubiquitin to the POI and marking it for degradation.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols for Characterization and Application

A variety of biophysical and cellular assays are essential to characterize the binding of this compound to CRBN and to evaluate its efficacy when incorporated into a PROTAC.

Cereblon Binding Affinity Assays

While specific binding data for this compound is not publicly available, the following established methods can be used to determine its binding affinity (K_d or IC₅₀) for CRBN. For comparison, pomalidomide typically exhibits a binding affinity for CRBN in the low micromolar to high nanomolar range.

5.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This competitive assay format is a robust and high-throughput method for quantifying ligand-protein interactions.

Principle: The assay utilizes a GST-tagged human Cereblon protein, an anti-GST antibody labeled with a Europium cryptate donor fluorophore, and a thalidomide-based tracer labeled with an acceptor fluorophore (e.g., XL665). In the absence of a competitor, the binding of the tracer to CRBN brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. The test compound competes with the tracer for binding to CRBN, leading to a decrease in the FRET signal.[4]

Protocol Outline:

-

Dispense the test compound (e.g., this compound) at various concentrations into a low-volume 384-well plate.

-

Add a solution containing GST-tagged human Cereblon protein.

-

Add a pre-mixed solution of the HTRF reagents (Europium cryptate-labeled anti-GST antibody and thalidomide-acceptor tracer).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the data against the compound concentration to determine the IC₅₀ value.

5.1.2. Fluorescence Polarization (FP) Assay

FP is another competitive binding assay that is well-suited for studying ligand-protein interactions in solution.

Principle: A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger CRBN protein, its tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for CRBN binding will displace the tracer, causing a decrease in fluorescence polarization.

Protocol Outline:

-

Prepare a solution containing purified CRBN protein and a fluorescently labeled thalidomide analog (tracer) at a fixed concentration.

-

In a multi-well plate, add increasing concentrations of the test compound.

-

Add the CRBN-tracer solution to each well.

-

Incubate the plate at room temperature to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Plot the change in fluorescence polarization against the compound concentration to determine the IC₅₀ value.

5.1.3. Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol Outline:

-

Prepare solutions of purified CRBN protein and the test compound in the same buffer, ensuring they are thoroughly degassed.

-

Load the CRBN solution into the sample cell of the ITC instrument.

-

Load the test compound solution into the injection syringe.

-

Perform a series of injections of the test compound into the CRBN solution while monitoring the heat changes.

-

A control titration of the test compound into buffer alone is performed to correct for the heat of dilution.

-

Analyze the resulting thermogram to determine the binding parameters.

5.1.4. Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique for monitoring biomolecular interactions.

Protocol Outline:

-

Immobilize purified recombinant CRBN protein onto a sensor chip surface via amine coupling.

-

Prepare a series of dilutions of the test compound in a suitable running buffer.

-

Flow the test compound solutions over the sensor chip surface and monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

Analyze the sensorgrams to determine the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated.

Cellular Assays for PROTAC Activity

Once this compound is incorporated into a PROTAC, its ability to induce the degradation of the target protein needs to be assessed in a cellular context.

5.2.1. Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the levels of a specific protein in cell lysates.

Protocol Outline:

-

Culture cells of interest and treat them with the PROTAC at various concentrations and for different time points.

-

Lyse the cells and quantify the total protein concentration in each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detect the signal and quantify the band intensities to determine the extent of protein degradation.

5.2.2. In-Cell Western or High-Content Imaging

These are higher-throughput methods for quantifying protein levels directly in fixed cells in a multi-well plate format.

Protocol Outline:

-

Seed cells in a multi-well plate and treat with the PROTAC.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the target protein and a fluorescently labeled secondary antibody.

-

A nuclear stain (e.g., DAPI) is often used for cell normalization.

-

Image the plates using a high-content imager or an in-cell Western scanner.

-

Quantify the fluorescence intensity of the target protein signal per cell.

5.2.3. Ubiquitination Assays

To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system, it is important to demonstrate the ubiquitination of the target protein.

Protocol Outline (Immunoprecipitation-based):

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells under denaturing conditions.

-

Immunoprecipitate the target protein using a specific antibody.

-

Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear of the target protein indicates increased ubiquitination.

Caption: A typical experimental workflow for the development and evaluation of a CRBN-based PROTAC.

Conclusion and Future Perspectives

This compound is a valuable chemical tool for the development of next-generation therapeutics based on targeted protein degradation. Its straightforward synthesis and versatile linker make it an attractive building block for the construction of PROTACs against a wide range of protein targets. While further studies are needed to fully characterize its binding kinetics and the influence of the linker on ternary complex formation, the extensive body of research on pomalidomide and other IMiDs provides a strong foundation for its application. As our understanding of the intricacies of E3 ligase biology and PROTAC design principles continues to grow, molecules like this will undoubtedly play a crucial role in unlocking the full therapeutic potential of targeted protein degradation.

References

- Brownsey, C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(11), 4015-4022.

- Brownsey, C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(11), 4015-4022. DOI:10.1039/D0SC05442A

- Matyskiela, M. E., et al. (2019). Molecular glue CELMoD compounds are allosteric regulators of cereblon conformation. bioRxiv. DOI:10.1101/2022.07.01.498485

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 3. :: 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)-butyric acid isopropyl ester | CAS No: 1313020-26-6 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. revvity.com [revvity.com]

An In-depth Technical Guide to the Mechanism of Action of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid (Pomalidomide)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid, the active form of the clinical agent Pomalidomide, represents a cornerstone of therapy for relapsed and refractory multiple myeloma.[1][2][3] Classified as an immunomodulatory imide drug (IMiD) or a Cereblon E3 ligase modulator (CELMoD), its efficacy stems from a sophisticated and pleiotropic mechanism of action.[4][5][6] This guide elucidates the core molecular events orchestrated by this compound, from its initial binding to the Cereblon E3 ubiquitin ligase complex to the subsequent degradation of specific neosubstrates and the resultant dual anti-neoplastic and immunomodulatory effects. We will detail the key signaling pathways, present quantitative data, and provide validated experimental protocols for investigating its mechanism, offering a comprehensive resource for professionals in the field.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action for Pomalidomide is not traditional enzyme inhibition but rather the subversion of the cell's own protein disposal machinery. It functions as a "molecular glue," effectively reprogramming a key component of the ubiquitin-proteasome system.[7][8]

Primary Target Engagement: Cereblon (CRBN)

Pomalidomide's activity is initiated by its high-affinity binding to Cereblon (CRBN).[1][9][] CRBN is a critical component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), where it functions as the substrate receptor, responsible for recognizing proteins destined for degradation.[9][11] The binding of Pomalidomide to a specific pocket in CRBN induces a conformational change, creating a novel protein-protein interaction surface on the ligase.[8][]

Neosubstrate Recruitment and Ternary Complex Formation

This newly exposed surface on the Pomalidomide-CRBN complex has a high affinity for specific proteins that are not native substrates of CRL4CRBN. These recruited proteins are termed "neosubstrates."[8] The key neosubstrates for Pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[1][][12][13][14][15] The formation of this stable ternary complex—comprising CRL4CRBN, Pomalidomide, and the neosubstrate (IKZF1 or IKZF3)—is the pivotal event that triggers the downstream cascade.[12]

Figure 1: Pomalidomide acts as a molecular glue to induce the formation of a ternary complex with the CRL4-CRBN E3 ligase and a neosubstrate.

Targeted Degradation and Downstream Consequences

Once Ikaros and Aiolos are brought into proximity with the E3 ligase machinery within the ternary complex, they are rapidly polyubiquitinated. This ubiquitination serves as a molecular flag, marking them for recognition and subsequent degradation by the 26S proteasome.[][12][13][16] The degradation of these two master transcription factors unleashes a powerful, dual-pronged therapeutic effect: direct anti-myeloma activity and potent immune system stimulation.[1][17]

Direct Anti-Myeloma Effects

The elimination of Ikaros and Aiolos in multiple myeloma cells leads to a cascade of anti-proliferative and pro-apoptotic events.[14][18]

-

Downregulation of Key Oncogenes: The degradation of IKZF1/3 causes the sequential downregulation of Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc, both of which are indispensable for the survival and proliferation of myeloma cells.[][14][19][20]

-

Cell Cycle Arrest and Apoptosis: The disruption of these critical survival pathways ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in the malignant plasma cells.[1][][17][18][21]

Immunomodulatory Effects

In immune cells, particularly T cells, Ikaros and Aiolos act as transcriptional repressors of key immune-stimulating genes, including the gene for Interleukin-2 (IL-2).[][12][13]

-

Enhanced IL-2 Production: Pomalidomide-induced degradation of IKZF1 and IKZF3 relieves this repression, leading to a significant increase in IL-2 production.[][13]

-

T Cell and NK Cell Activation: IL-2 is a potent cytokine that promotes the co-stimulation, proliferation, and activation of T cells and Natural Killer (NK) cells.[2][17][22][23][24] This enhanced cytotoxic immune cell activity improves the body's ability to recognize and eliminate tumor cells.[1][3][17]

Figure 2: Downstream effects of Pomalidomide-induced degradation of Ikaros and Aiolos, leading to direct anti-myeloma and immunomodulatory outcomes.

Pleiotropic Activities on the Tumor Microenvironment

Beyond the core mechanism of targeted protein degradation, Pomalidomide exerts additional anti-cancer effects by modulating the tumor microenvironment.

-

Anti-Angiogenesis: It inhibits the formation of new blood vessels (angiogenesis), a process critical for tumor growth, by downregulating pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[2][6][17][22]

-

Cytokine Modulation: Pomalidomide suppresses the production of pro-inflammatory and tumor-supporting cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by monocytes.[2][4][][22][24]

-

Disruption of Stromal Support: It interferes with the critical interactions between myeloma cells and bone marrow stromal cells (BMSCs), which provide survival signals to the cancer cells.[22]

Quantitative Data Summary

The multifaceted activity of Pomalidomide has been quantified across numerous preclinical and clinical studies.

| Parameter | Value | Context | Source(s) |

| TNF-α Inhibition (IC50) | 13 nM | Potency in inhibiting the production of TNF-α. | |

| IL-2 Inhibition (EC50) | 8 nM | Potency in modulating T-cell responses. | |

| Potency vs. Lenalidomide | More potent | Pomalidomide induces faster and more profound degradation of Ikaros and Aiolos compared to Lenalidomide. | [14][16] |

| Progression-Free Survival (PFS) | ~4.0 months | In relapsed/refractory myeloma patients (vs. 1.9 months with dexamethasone alone). | [3] |

| Overall Survival (OS) | ~12.7 months | In relapsed/refractory myeloma patients (vs. 8.1 months with dexamethasone alone). | [3] |

Key Experimental Protocols for Mechanistic Validation

Validating the mechanism of action for a molecular glue degrader involves a series of specific biochemical and cell-based assays.

Protocol: Cereblon Binding Assay (HTRF)

This assay quantifies the binding affinity of a compound to Cereblon in a competitive format.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) technology measures the proximity of two fluorophores. A europium cryptate-labeled anti-tag antibody (donor) binds to a tagged CRBN protein, and a red-labeled thalidomide analog (acceptor) binds to the CRBN drug-binding pocket. A test compound competes with the labeled ligand, causing a decrease in the FRET signal.[11][25]

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of Pomalidomide (test compound) and a control compound in the appropriate assay buffer. Prepare working solutions of GST-tagged human Cereblon protein, anti-GST Europium cryptate antibody, and Thalidomide-Red acceptor.

-

Assay Dispensing: In a low-volume 384-well white plate, dispense 5 µL of the diluted test compound or vehicle control.

-

Protein Addition: Add 5 µL of the GST-Cereblon working solution to each well.

-

Detection Reagent Addition: Add 10 µL of a pre-mixed solution containing the anti-GST Europium cryptate antibody and Thalidomide-Red acceptor.

-

Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

-

Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against the log of the compound concentration. Determine the IC50 value using a non-linear regression fit.

-

Protocol: Neosubstrate Degradation Assay (Western Blot)

This protocol semi-quantitatively measures the reduction of IKZF1 and IKZF3 protein levels following compound treatment.[26]

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. The intensity of the protein band correlates with its abundance.

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) to optimal density. Treat cells with a dose-response of Pomalidomide (e.g., 0.01, 0.1, 1, 10 µM) or a time-course (e.g., 1, 3, 6, 24 hours) at a fixed concentration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the clarified lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH).[26]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the IKZF1 and IKZF3 band intensities to the loading control to determine the relative protein degradation. Calculate the DC50 (concentration causing 50% degradation) from the dose-response curve.

-

Figure 3: General experimental workflow for characterizing the mechanism of action of Pomalidomide.

Conclusion

The mechanism of action of this compound is a paradigm of targeted protein degradation. By acting as a molecular glue between the CRL4CRBN E3 ligase and the neosubstrates Ikaros and Aiolos, it triggers their destruction. This singular molecular event initiates a powerful dual therapeutic response: direct killing of myeloma cells through the disruption of IRF4/c-Myc signaling and robust stimulation of the anti-tumor immune system via T cell and NK cell activation. This in-depth understanding of its mechanism not only rationalizes its clinical success but also provides a validated blueprint for the discovery and development of next-generation CELMoDs with potentially improved efficacy and selectivity.

References

- Pomalidomide. (2026, January 15). MassiveBio.

- Pomalyst (Pomalidomide) for Multiple Myeloma. The IMF.

- Pomalidomide for the Tre

- Clinical Trials Using Pomalidomide.

- Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. (2013, September 6). PMC - NIH.

- Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. (2014, August 5).

- HTRF Cereblon Binding Kit, 500 Assay Points. Revvity.

- Lenalidomide and pomalidomide induce the degradation of Aiolos and Ikaros...

- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. Semantic Scholar.

- Pomalidomide for Multiple Myeloma. (2013, September 19).

- Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. PMC - PubMed Central.

- Cereblon E3 ligase modul

- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.). (2013, December 13). PubMed.

- Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non-interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials. PubMed.

- Pomalidomide.

- Pomalidomide. Tocris Bioscience.

- Rate of CRL4(CRBN) Substrate Ikaros and Aiolos Degradation Underlies Differential Activity of Lenalidomide and Pomalidomide in Multiple Myeloma Cells by Regulation of c-Myc and IRF4. (2015, October 2). PubMed.

- Pomalidomide for Lenalidomide for Relapsed or Refractory Multiple Myeloma P

- Cereblon Modulator, Chemical, Degrader, Ligand, Gene. MedChemExpress.

- Drug Classes Made Simple. (2023, July 27).

- Pomalidomide Myeloma Trials. SparkCures.

- Application Notes and Protocols for IKZF1 Degrad

- Pomalidomide: Definition, Structure, Mechanism of Action and Applic

- A Technical Guide to DD-03-171: A Dual-Function Degrader of IKZF1, IKZF3, and BTK. Benchchem.

- ELISA Kit for Cereblon (CRBN). Cloud-Clone Corp.

- Pomalidomide. Wikipedia.

- Cereblon Binding Assay Kit. BPS Bioscience.

- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC - NIH.

- Cereblon Ubiquitination Homogeneous Assay Kit - D

- What is the mechanism of Pomalidomide? (2024, July 17).

- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. (2025, August 5).

- Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hem

- Pomalidomide. PubChem - NIH.

- Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience. PMC - PubMed Central.

- Pomalidomide #24014. Cell Signaling Technology.

- HTRF Manual Cereblon Binding Kit. Revvity.

- Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma. PMC.

- Continuous Versus Intermittent Dosing Regimens for Pomalidomide in Relapsed/Refractory Multiple Myeloma. ClinicalTrials.gov.

- Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. (2015, June 25).

- Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Valid

- (PDF) Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. (2025, November 17).

- Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science.

Sources

- 1. massivebio.com [massivebio.com]

- 2. myeloma.org [myeloma.org]

- 3. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. myeloma.org [myeloma.org]

- 6. Pomalidomide - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 11. revvity.com [revvity.com]

- 12. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]

- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. beyondspringpharma.com [beyondspringpharma.com]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 18. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 25. resources.revvity.com [resources.revvity.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

"4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid" biological activity

An In-Depth Technical Guide on the Biological Activity of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid and its Clinically Relevant Analogue, Pomalidomide

Executive Summary

This technical guide provides a comprehensive analysis of the biological activities of immunomodulatory imide drugs (IMiDs), with a primary focus on Pomalidomide. The compound "this compound" represents a structural motif related to the core of Pomalidomide. Pomalidomide, a third-generation IMiD, functions as a molecular glue, modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This targeted protein degradation mechanism underpins its potent anti-neoplastic, immunomodulatory, and anti-angiogenic effects. The guide will dissect its mechanism of action, detail its pleiotropic biological impacts, provide validated experimental protocols for its characterization, and discuss its clinical significance, particularly in the treatment of relapsed and refractory multiple myeloma.

Part 1: Introduction to Pomalidomide

Pomalidomide (IUPAC Name: 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione) is a synthetic derivative of thalidomide, engineered for enhanced biological activity and a distinct safety profile.[1] As a member of the IMiD class, which also includes thalidomide and lenalidomide, it represents a significant therapeutic advancement in oncology.[1][2] Pomalidomide is administered orally and is primarily indicated for patients with multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor, and have demonstrated disease progression.[1][3] It is also approved for treating AIDS-related Kaposi sarcoma.[3][4]

The chemical structure provided in the topic, "this compound," shares the core phthalimide group with Pomalidomide but differs in the side chain. While this specific butyric acid derivative is less characterized in mainstream oncology literature, the foundational biological activities are dictated by the interaction of the phthalimide ring with its primary protein target. This guide will focus on the extensively studied and clinically pivotal analogue, Pomalidomide, as the exemplar for this class of compounds.

Part 2: Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

The therapeutic effects of Pomalidomide are not based on classical enzyme inhibition but on a novel mechanism of action: targeted protein degradation. It functions as a "molecular glue," redirecting the cellular machinery responsible for protein disposal to eliminate specific proteins that drive cancer cell survival and proliferation.[5]

The Ubiquitin-Proteasome System & Cereblon (CRBN)

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for degrading unwanted or damaged proteins. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and tagging them with ubiquitin for destruction by the proteasome.

Pomalidomide's primary target is Cereblon (CRBN), which acts as a substrate receptor for the Cullin-4A RING E3 ligase (CRL4^CRBN^) complex.[1][6] By binding to a specific pocket in CRBN, Pomalidomide allosterically modifies the ligase's substrate-binding surface.

Recruitment and Degradation of Neosubstrates

This conformational change induced by Pomalidomide enables the CRL4^CRBN^ complex to recognize and bind to proteins it would not normally interact with, known as neosubstrates. The most critical neosubstrates for Pomalidomide's anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][7]

Once Ikaros and Aiolos are recruited to the complex, they are rapidly polyubiquitinated and subsequently degraded by the proteasome.[7][8] The degradation of these master-regulator transcription factors is a critical initiating event that triggers the downstream therapeutic effects of Pomalidomide.[1][]

Downstream Consequences of Degradation

The elimination of Ikaros and Aiolos has profound consequences for myeloma cells. These factors are essential for the survival and proliferation of multiple myeloma cells.[1] Their degradation leads to the downregulation of key oncogenes, including c-Myc and Interferon Regulatory Factor 4 (IRF4), ultimately disrupting the cancer cell cycle and inducing programmed cell death (apoptosis).[1][]

Caption: Immunomodulatory effects of Pomalidomide.

Anti-Angiogenic Properties

Tumors require a dedicated blood supply to grow, a process known as angiogenesis. Pomalidomide directly inhibits angiogenesis, starving the tumor of essential nutrients and oxygen. [4][][10]It achieves this by inhibiting the secretion of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), from both myeloma and surrounding stromal cells. [6][]

Part 4: Experimental Protocols for Assessing Pomalidomide's Activity

Validating the biological activity of Pomalidomide requires a suite of well-defined assays. The following protocols provide a self-validating system to characterize its core mechanisms.

Protein Degradation Assay via Western Blotting

This protocol is fundamental for demonstrating the primary mechanism of action: the degradation of Ikaros and Aiolos.

Objective: To quantify the reduction of IKZF1 and IKZF3 protein levels in myeloma cells following Pomalidomide treatment.

Methodology:

-

Cell Culture: Culture a Pomalidomide-sensitive multiple myeloma cell line (e.g., MM.1S) to logarithmic growth phase.

-

Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat with varying concentrations of Pomalidomide (e.g., 0, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a set time course (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation. Lyse the cell pellets using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control to determine the relative reduction in protein levels compared to the vehicle control.

Caption: Workflow for Western Blot protein degradation assay.

Myeloma Cell Viability Assay

This functional assay measures the direct cytotoxic effect of Pomalidomide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pomalidomide on multiple myeloma cell lines.

Methodology:

-

Cell Seeding: Plate myeloma cells (e.g., 3,000 cells/well) in a 96-well plate.

-

Drug Titration: Add a serial dilution of Pomalidomide (e.g., from 0.01 nM to 100 µM) and a vehicle control to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) under standard cell culture conditions.

-

Viability Reagent: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or an MTS reagent to each well. [11]5. Readout: Incubate as per the manufacturer's instructions, then measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

T-Cell Activation Assay via IL-2 ELISA

This assay validates the immunomodulatory activity of Pomalidomide by measuring its ability to co-stimulate T-cells.

Objective: To quantify the increase in Interleukin-2 (IL-2) secretion from T-cells co-stimulated with Pomalidomide.

Methodology:

-

Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Stimulation: Plate PBMCs in a 96-well plate pre-coated with a sub-optimal concentration of an anti-CD3 antibody (to provide the primary T-cell receptor signal).

-

Treatment: Add a serial dilution of Pomalidomide or a vehicle control to the wells.

-

Incubation: Culture the cells for 48-72 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial Human IL-2 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

-

Analysis: Plot the concentration of IL-2 against the concentration of Pomalidomide to demonstrate dose-dependent T-cell co-stimulation.

Part 5: Clinical Significance and Future Directions

Pomalidomide, typically in combination with dexamethasone, has become a cornerstone of therapy for relapsed and refractory multiple myeloma. [3][12]Clinical trials have consistently demonstrated its ability to improve progression-free survival and overall survival in heavily pretreated patients, including those whose disease has become resistant to both lenalidomide and proteasome inhibitors. [1][12] The success of Pomalidomide has validated the therapeutic potential of targeted protein degradation. Research is now focused on developing next-generation Cereblon E3 ligase modulators (CELMoDs), such as Mezigdomide and Iberdomide, which exhibit even greater potency in degrading Ikaros and Aiolos and may overcome resistance to earlier-generation IMiDs. [13][14]

References

-

Wikipedia. Pomalidomide. [Link]

-

MassiveBio. Pomalidomide: Uses, Benefits, and Side Effects. [Link]

-

National Center for Biotechnology Information. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem. [Link]

-

National Cancer Institute. Pomalidomide for Multiple Myeloma. [Link]

-

International Myeloma Foundation. Pomalyst (Pomalidomide) for Multiple Myeloma. [Link]

-

Leleu, X., et al. (2013). Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. Cancer Management and Research. [Link]

-

Shortt, J., et al. (2013). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. Expert Opinion on Investigational Drugs. [Link]

-

Patsnap Synapse. What is the mechanism of Pomalidomide?. [Link]

-

G. G. Lu, et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN). PNAS. [Link]

-

ClinicalTrials.gov. Pomalidomide for Lenalidomide for Relapsed or Refractory Multiple Myeloma Patients. [Link]

-

T. Hayashi, et al. (2005). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. PubMed Central. [Link]

-

A. M. D'Agostino, et al. (2024). Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity. PubMed Central. [Link]

-

Wikipedia. Cereblon E3 ligase modulator. [Link]

-

M. A. Ansari, et al. (2023). Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters. ACS Omega. [Link]

-

S. Alhadidi, C. P. Heuck. (2024). Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma. Clinical Lymphoma, Myeloma & Leukemia. [Link]

-

MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). [Link]

-

R. D. Pascoe, et al. (2025). Targeting Ikaros and Aiolos with pomalidomide fails to reactivate or induce apoptosis of the latent HIV reservoir. ASM Journals. [Link]

-

S. K. Bogen, et al. (2016). Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. Blood. [Link]

-

Mayo Clinic. Pomalidomide (oral route) - Side effects & dosage. [Link]

-

M. Engelhardt, et al. (2022). Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non-interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials. European Journal of Haematology. [Link]

-

R. D. Pascoe, et al. (2025). Targeting Ikaros and Aiolos with pomalidomide fails to reactivate or induce apoptosis of the latent HIV reservoir. PubMed. [Link]

-

G. G. Lu, et al. (2014). Aiolos and Ikaros degradation by lenalidomide and pomalidomide is Cereblon-dependent. ResearchGate. [Link]

-

S. Iqbal, et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed. [Link]

-

R. D. Lentz, et al. (2023). Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. MDPI. [Link]

-

ClinicalTrials.gov. Study of Pomalidomide to Evaluate the Pharmacokinetics and Safety for Patients With Multiple Myeloma and Impaired Renal Function (POM Renal). [Link]

-

Molkem. 4-(5-Amino-1-Methyl-1H-Benzimidazol-2-Yl)-Butyric Acid Isopropyl Ester. [Link]

-

SparkCures. Pomalidomide Myeloma Trials. [Link]

-

Z. Liu, et al. (2023). Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma. PubMed Central. [Link]

-

DR JCR BIO. 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester. [Link]

-

D. P. G. T. R. D. Ciulli, A. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

Sources

- 1. massivebio.com [massivebio.com]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. Pomalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Pomalidomide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid: A Pomalidomide Analog for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid, a functionalized analog of the immunomodulatory drug (IMiD) pomalidomide. Pomalidomide and its analogs are pivotal in the field of targeted protein degradation, acting as molecular glues that recruit the E3 ubiquitin ligase Cereblon (CRBN) to neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation. The butyric acid linker on this particular analog offers a versatile attachment point for the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to eliminate specific proteins of interest from the cellular environment. This guide details a proposed synthetic route for this analog, outlines its mechanism of action, provides established protocols for its biological evaluation, and discusses its potential applications in drug discovery and development.

Introduction: The Rise of Molecular Glues and PROTACs

The landscape of modern therapeutics is increasingly shifting towards targeted protein degradation as a powerful modality to address disease-causing proteins that have been historically challenging to target with traditional small molecule inhibitors. At the forefront of this revolution are the immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. These molecules function as "molecular glues," inducing novel protein-protein interactions between the E3 ubiquitin ligase Cereblon (CRBN) and specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This induced proximity leads to the ubiquitination and proteasomal degradation of these transcription factors, which is the basis for the clinical efficacy of IMiDs in hematological malignancies like multiple myeloma.[3][4]

The discovery of this mechanism has spurred the development of Proteolysis Targeting Chimeras (PROTACs), which leverage the cellular ubiquitin-proteasome system in a more targeted fashion. PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as CRBN or Von Hippel-Lindau (VHL). The compound this compound serves as a crucial building block in the construction of pomalidomide-based PROTACs. The terminal carboxylic acid of the butyric acid linker provides a convenient chemical handle for conjugation to a target protein ligand, enabling the creation of novel protein degraders.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction on a fluorinated phthalimide precursor, followed by deprotection of the carboxylic acid.

Caption: Proposed synthetic route for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

To a solution of 3-fluorophthalic anhydride (1.0 eq) in a suitable solvent such as acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and sodium acetate (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

Step 2: Synthesis of Ethyl 4-(5-amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyrate

-

In a sealed vessel, dissolve 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add ethyl 4-aminobutyrate hydrochloride (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Heat the reaction mixture to 90-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.

Step 3: Synthesis of this compound

-

Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization: The final compound should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The biological activity of this compound is predicated on its ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of neosubstrates, primarily the transcription factors IKZF1 and IKZF3.

Caption: Mechanism of action of pomalidomide analogs.

Once the ternary complex of CRBN-pomalidomide analog-neosubstrate is formed, the E3 ligase machinery facilitates the transfer of ubiquitin molecules to the neosubstrate. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The degradation of IKZF1 and IKZF3 leads to downstream effects, including immunomodulation and anti-proliferative activity in cancer cells.[1][3]

Biological Evaluation: A Step-by-Step Guide

A thorough biological evaluation is essential to characterize the activity of this compound. The following protocols describe standard assays to determine its Cereblon binding affinity, its ability to induce the degradation of target proteins, and its anti-proliferative effects.

Cereblon Binding Affinity

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method to quantify the binding of the analog to CRBN.[7][8]

Protocol: TR-FRET Cereblon Binding Assay

-

Reagents:

-

Recombinant human CRBN-DDB1 complex, tagged with a donor fluorophore (e.g., terbium).

-

A fluorescently labeled tracer ligand that binds to CRBN (e.g., a pomalidomide derivative conjugated to a fluorescent acceptor).

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.01% BSA, pH 7.4).

-

Test compound: this compound, serially diluted.

-

-

Procedure:

-

In a 384-well plate, add the CRBN-DDB1 complex and the fluorescent tracer to the assay buffer.

-

Add the serially diluted test compound.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The decrease in the TR-FRET signal is proportional to the displacement of the tracer by the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Neosubstrate Degradation

Western blotting is a standard technique to assess the degradation of IKZF1 and IKZF3 in a cellular context.[9][10]

Protocol: IKZF1/IKZF3 Degradation by Western Blot

-

Cell Culture:

-

Culture a multiple myeloma cell line (e.g., MM.1S, RPMI-8226) in appropriate media.

-

-

Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract the total protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the IKZF1 and IKZF3 band intensities to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 (concentration for 50% degradation) value.

-

Anti-proliferative Activity

A cell viability assay, such as the CellTiter-Glo® assay, can be used to determine the anti-proliferative effects of the compound on cancer cell lines.[11][12]

Protocol: Cell Viability Assay

-

Cell Culture and Seeding:

-

Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) in a 96-well plate at an appropriate density.

-

-

Treatment:

-

After 24 hours, treat the cells with serially diluted this compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for 72-96 hours.

-

-

Viability Measurement:

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Expected Biological Profile and Data Summary

Based on the structure of this compound and the known structure-activity relationships of pomalidomide analogs, the following biological profile is anticipated. The butyric acid linker is not expected to significantly interfere with the core interaction with Cereblon.

| Parameter | Assay | Expected Outcome |

| Cereblon Binding | TR-FRET | IC50: 1-5 µM |

| IKZF1 Degradation | Western Blot (MM.1S cells) | DC50: 0.1-1 µM |

| IKZF3 Degradation | Western Blot (MM.1S cells) | DC50: 0.1-1 µM |

| Anti-proliferative Activity | Cell Viability (MM.1S cells) | GI50: 0.5-5 µM |

Note: These are estimated values based on existing literature for similar pomalidomide analogs and require experimental validation.

Applications and Future Perspectives

The primary application of this compound is as a key intermediate in the synthesis of PROTACs. The terminal carboxylic acid can be readily activated and coupled to an amine-containing linker or a ligand for a target protein. This versatility allows for the rapid generation of libraries of PROTACs for screening against a wide range of therapeutic targets.

The development of novel pomalidomide analogs with different linker moieties is an active area of research. The length, rigidity, and chemical nature of the linker can significantly impact the efficiency of ternary complex formation and subsequent protein degradation. Therefore, analogs like the one described herein are invaluable tools for optimizing PROTAC design and advancing the field of targeted protein degradation.

Conclusion

This compound is a valuable pomalidomide analog that serves as a cornerstone for the development of CRBN-recruiting PROTACs. Its synthesis is achievable through established chemical methodologies, and its biological activity can be thoroughly characterized using standard in vitro assays. As the field of targeted protein degradation continues to expand, the availability of well-characterized and functionalized E3 ligase ligands like this compound will be critical for the discovery of novel therapeutics for a multitude of diseases.

References

- Chen, X., et al. (2018). Synthesis of Pomalidomide-Based PROTACs. Org. Lett., 20(18), 5736-5740.

- Steinebach, C., et al. (2018). Systematic Exploration of the Influence of Linker and E3 Ligase Ligand on the Potency of PROTACs. ChemMedChem, 13(18), 1839-1843.

- Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew. Chem. Int. Ed., 55(2), 807-810.

- Siegel, D. S., et al. (2014). Pomalidomide plus low-dose dexamethasone in relapsed and refractory multiple myeloma. Leukemia, 28(1), 156-162.

- Matyskiela, M. E., et al. (2018). A Novel Potent Cereblon Modulator for the Treatment of Hematologic Malignancies. J. Med. Chem., 61(2), 535-542.

- Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305.

- Buhimschi, A. D., et al. (2018). Targeting the C-Terminal Domain of Bromodomain and Extra-Terminal Domain (BET)

- Petz, L., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. J. Med. Chem., 59(4), 1747-1753.

- Gandhi, A. K., et al. (2014). Pomalidomide shows potent antitumor activity in a preclinical model of mantle cell lymphoma. Leukemia & Lymphoma, 55(4), 934-941.

- Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation.

- Man, H. W., et al. (2003). Pomalidomide: a potent, orally bioavailable, and non-teratogenic thalidomide analogue with enhanced anti-angiogenic activity. Bioorg. Med. Chem. Lett., 13(20), 3415-3418.

- Brownsey, C., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chem. Sci., 12(12), 4519-4525.

- Li, K., et al. (2018). Development of a Potent and Selective PROTAC for the Degradation of Androgen Receptor. ACS Med. Chem. Lett., 9(8), 847-852.

- Steinebach, C., et al. (2019). A MedChem-Friendly Guide to the Synthesis of PROTACs. J. Med. Chem., 62(24), 10986-11005.

- Richardson, P. G., et al. (2013). Pomalidomide alone or in combination with low-dose dexamethasone in relapsed and refractory multiple myeloma: a randomized phase 2 study. Blood, 121(11), 1961-1967.

- Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.

- Quach, H., et al. (2014). Pomalidomide in combination with low-dose dexamethasone in patients with relapsed or refractory multiple myeloma: a single-arm, open-label, phase 2 study. The Lancet Oncology, 15(7), 759-768.

- Lu, J., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chem. Biol., 22(6), 755-763.

- Rana, S., et al. (2019). Development of a BRD4-Selective PROTAC for the Treatment of Castration-Resistant Prostate Cancer. J. Med. Chem., 62(2), 702-714.

- Ito, T., & Handa, H. (2016). Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs.

- Chamberlain, P. P., & Cathers, B. E. (2019). Cereblon modulators: Low molecular weight regulators of protein homeostasis. Drug discovery today, 24(10), 1937-1945.

Sources

- 1. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN103232380A - Method for preparing pomalidomide key intermediate - Google Patents [patents.google.com]

- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

The Molecular Glue Interface: A Technical Guide to 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric Acid and its Interaction with Cereblon

An In-depth Technical Guide for Researchers

Abstract

The discovery that small molecules can modulate protein-protein interactions has opened a new frontier in pharmacology, moving beyond simple occupancy-driven inhibition or activation. "Molecular glues" are a remarkable class of compounds that induce or stabilize interactions between two proteins that would otherwise not associate. 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid, the core chemical scaffold of pomalidomide, is a canonical example of this modality. It functions by binding to Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), and repurposing its activity. This guide provides a detailed technical overview of the CRBN-ligand interaction, the molecular mechanism of action, and robust, field-proven protocols for its characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness this powerful therapeutic strategy.

Introduction: The Dawn of Molecular Glues

For decades, the prevailing paradigm in drug discovery centered on developing small molecules that bind to active sites of enzymes or the orthosteric pockets of receptors. The therapeutic agents thalidomide and its more potent analogues, lenalidomide and pomalidomide—collectively known as immunomodulatory drugs (IMiDs®)—challenged this model.[1] Initially developed with a limited understanding of their mechanism, these drugs were later found to exert their powerful anti-proliferative and immunomodulatory effects through an unprecedented mechanism of action.[2]

At the heart of this mechanism is the protein Cereblon (CRBN).[3] These drugs act as a "molecular glue," binding simultaneously to CRBN and a neosubstrate protein, bringing them into close proximity.[2] This induced proximity allows the CRL4^CRBN^ E3 ubiquitin ligase complex to mark the neosubstrate for ubiquitination and subsequent degradation by the proteasome.[4][5] This guide focuses on the chemical entity this compound (pomalidomide), a potent IMiD, to dissect this fascinating molecular interaction.

The Key Players

The Ligand: this compound

This molecule is a derivative of phthalimide. Its structure consists of a planar isoindolinone ring system linked to a glutarimide moiety. The glutarimide ring is crucial for insertion into the binding pocket of Cereblon, while the isoindolinone part remains more solvent-exposed, forming the surface that recruits neosubstrates.[6]

| Chemical Properties | Value | Source |

| IUPAC Name | 4-(5-amino-1,3-dioxo-1,3-dihydroisoindol-2-yl)butanoic acid | - |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [7] |

| Molecular Weight | 248.24 g/mol | - |

| Core Structure | Phthalimide-glutarimide | [6] |

The E3 Ligase Substrate Receptor: Cereblon (CRBN)

Cereblon is a component of the multi-subunit Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[8] The CRL4 complex, comprising CUL4A, DDB1, and RBX1, acts as a scaffold, bringing an E2 ubiquitin-conjugating enzyme close to a substrate protein bound by a substrate receptor.[2][9] CRBN serves as this substrate receptor.[10] It contains a C-terminal thalidomide-binding domain (TBD) which, serendipitously, forms a specific binding pocket for IMiDs.[6][8] In the absence of the drug, CRBN has its own set of endogenous substrates, but the binding of a molecular glue like pomalidomide fundamentally alters its substrate specificity.[9]

The Molecular Glue Mechanism: A Step-by-Step Breakdown

The interaction is not a simple lock-and-key fit but a dynamic process that creates a new biological function. The binding of the ligand induces a conformational change in CRBN, creating a novel composite surface for neosubstrate binding.

-

Ligand Binding: The glutarimide ring of the pomalidomide molecule inserts into a hydrophobic pocket within the TBD of CRBN. This interaction is stabilized by key hydrogen bonds and hydrophobic contacts.[6]

-

Creation of a Neo-Interface: The solvent-exposed isoindolinone ring of the bound ligand, combined with the now-stabilized surface of CRBN, forms a new, composite binding interface.

-

Neosubstrate Recruitment: This neo-interface has a high affinity for specific proteins that do not normally bind to CRBN. In multiple myeloma, the primary therapeutic neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12]

-

Ubiquitination: The recruitment of IKZF1/IKZF3 to the CRL4^CRBN^ complex positions them for poly-ubiquitination by the associated E2 enzyme.

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the neosubstrate, leading to the downstream anti-myeloma effects.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

Causality: While ITC confirms direct binding between the ligand and CRBN, Co-IP is essential to demonstrate the ultimate biological function: the ligand-dependent formation of a ternary complex (CRBN-Ligand-Neosubstrate) within a cellular environment. [13][14]This technique uses an antibody to capture a protein of interest (e.g., CRBN), thereby pulling down its interaction partners.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HEK293T for overexpression systems or a multiple myeloma cell line like MM.1S which expresses endogenous CRBN and IKZF1).

-

Treat cells with the ligand (e.g., 1-10 µM pomalidomide) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4 hours).

-

-

Cell Lysis:

-

Harvest and wash the cells with ice-cold PBS. [14] * Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody against one component of the complex (e.g., anti-CRBN antibody) or an isotype control IgG overnight at 4°C.

-

Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Use a magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the expected interaction partners (e.g., anti-IKZF1). The presence of an IKZF1 band in the sample immunoprecipitated with the anti-CRBN antibody, specifically in the ligand-treated sample, confirms the formation of the ternary complex.

-

Conclusion and Future Perspectives

The interaction between this compound and Cereblon is a cornerstone of modern targeted protein degradation. It serves as a powerful proof-of-concept for the molecular glue strategy, demonstrating that small molecules can be rationally designed to co-opt cellular machinery for therapeutic benefit. The methodologies described herein provide a robust framework for characterizing such interactions, enabling the discovery and optimization of the next generation of degraders. Future research will undoubtedly focus on identifying novel E3 ligases and neosubstrates, expanding the "degradable" proteome and unlocking new therapeutic avenues for a host of currently intractable diseases.

References

A consolidated list of authoritative sources cited within this guide.

-

MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. Available at: [Link].

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Available at: [Link].

-

Wikipedia. Cereblon E3 ligase modulator. Wikipedia. Available at: [Link].

-

Gómez-Tamayo, J. C., et al. (2023). Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions. Journal of Medicinal Chemistry. Available at: [Link].

-

SPring-8. Structure of the human DDB1– Cereblon – thalidomide complex. SPring-8. Available at: [Link].

-

RCSB PDB. 8D81: Cereblon~DDB1 bound to Pomalidomide. RCSB PDB. Available at: [Link].

-

Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. Available at: [Link].

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Available at: [Link].

-

Journal of Clinical Oncology. (2019). Next-Generation Drugs Targeting the Cereblon Ubiquitin Ligase. YouTube. Available at: [Link].

-

PubMed. Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link].

-

ResearchGate. The proteins in CRBN complex identified by both Co-IP and pull-down assays. ResearchGate. Available at: [Link].

-

RCSB PDB. 9FJX: Crystal structure of human CRBN-DDB1 in complex with Lenalidomide. RCSB PDB. Available at: [Link].

-

National Institutes of Health. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NIH. Available at: [Link].

-

Krönke, J., et al. (2015). The novel mechanism of lenalidomide activity. Blood. Available at: [Link].

-

Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. Available at: [Link].

-

Liu, Z., et al. (2018). Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. Journal of Immunology Research. Available at: [Link].

-

Wikipedia. Cereblon. Wikipedia. Available at: [Link].

-